![molecular formula C29H22N4O3 B2707136 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea CAS No. 1421677-31-7](/img/structure/B2707136.png)
1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea is a useful research compound. Its molecular formula is C29H22N4O3 and its molecular weight is 474.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea is the kinase enzyme . This compound is a derivative of Sorafenib, a kinase inhibitor drug . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, the compound can regulate the activity of the phosphorylated proteins .
Mode of Action
This compound: interacts with its kinase targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the prevention of phosphorylation, a critical process in cell signaling pathways .
Biochemical Pathways
The inhibition of kinases by This compound affects multiple biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and angiogenesis . The compound’s action on these pathways can lead to the inhibition of tumor growth and the induction of cancer cell death .
Pharmacokinetics
The pharmacokinetic properties of This compound As a derivative of sorafenib, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Additionally, by inhibiting angiogenesis, the compound can prevent the formation of new blood vessels, thereby starving the tumor of nutrients .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
1,3-bis[3-(4-cyanophenoxy)-4-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O3/c1-19-3-9-23(15-27(19)35-25-11-5-21(17-30)6-12-25)32-29(34)33-24-10-4-20(2)28(16-24)36-26-13-7-22(18-31)8-14-26/h3-16H,1-2H3,(H2,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCSGVZYPMLYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
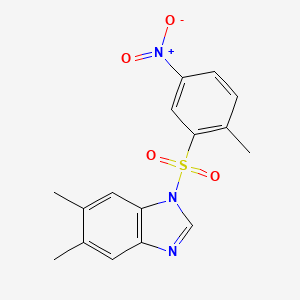
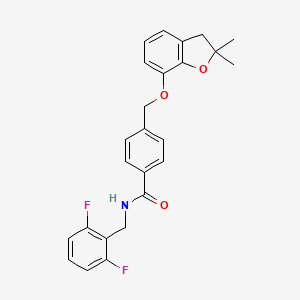
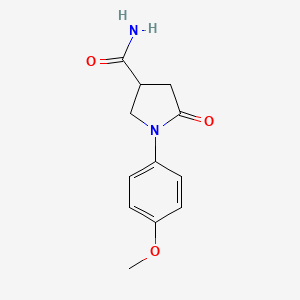

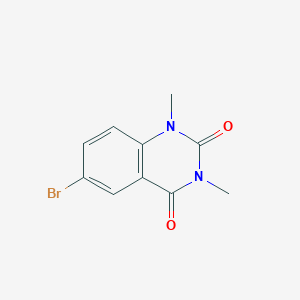
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2707063.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)

![N-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2707066.png)
![1-methanesulfonyl-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide](/img/structure/B2707069.png)
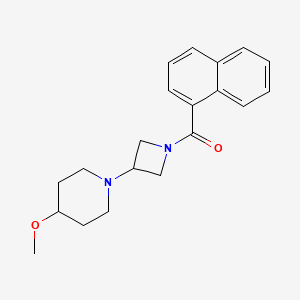
![1-ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea](/img/structure/B2707072.png)
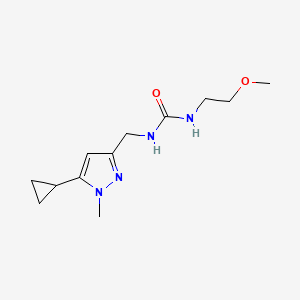
![1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2707076.png)
